N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a naphthamide moiety and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-tert-butylphenol with 2-hydroxy-3-methoxybenzaldehyde to form the benzoxazole ring. This intermediate is then reacted with 3-methoxy-2-naphthoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or naphthamide rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amides, alcohols, and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, its anti-inflammatory effects could be linked to the inhibition of key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Known for its use in organic synthesis and as a stabilizer in polymers.
Bis(2,4-di-tert-butylphenyl)phosphate: Used as an antioxidant in various industrial applications.
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a naphthamide moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to be used in specialized applications, such as advanced materials and potential therapeutic agents, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C29H26N2O3 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H26N2O3/c1-29(2,3)21-11-9-18(10-12-21)28-31-24-17-22(13-14-25(24)34-28)30-27(32)23-15-19-7-5-6-8-20(19)16-26(23)33-4/h5-17H,1-4H3,(H,30,32) |
InChI Key |
KKBJXUYYXBLWHS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Origin of Product |
United States |
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